5,6-Dimethylfuro[2,3-b]pyridine
CAS No.: 105783-88-8
Cat. No.: VC20739342
Molecular Formula: C9H9NO
Molecular Weight: 147.17 g/mol
* For research use only. Not for human or veterinary use.
![5,6-Dimethylfuro[2,3-b]pyridine - 105783-88-8](/images/no_structure.jpg)
CAS No. | 105783-88-8 |
---|---|
Molecular Formula | C9H9NO |
Molecular Weight | 147.17 g/mol |
IUPAC Name | 5,6-dimethylfuro[2,3-b]pyridine |
Standard InChI | InChI=1S/C9H9NO/c1-6-5-8-3-4-11-9(8)10-7(6)2/h3-5H,1-2H3 |
Standard InChI Key | ZVZFEJIVZQSMCZ-UHFFFAOYSA-N |
SMILES | CC1=CC2=C(N=C1C)OC=C2 |
Canonical SMILES | CC1=CC2=C(N=C1C)OC=C2 |
Chemical Structure and Properties
Structural Features
5,6-Dimethylfuro[2,3-b]pyridine consists of a furan ring fused to a pyridine ring, creating a bicyclic heteroaromatic system. The furan component contributes an oxygen heteroatom, while the pyridine ring provides a nitrogen heteroatom. The methyl groups at positions 5 and 6 are located on the pyridine ring portion of the molecule, introducing additional hydrophobic character to the structure.
The structural features of this compound bear some resemblance to other 5,6-fused bicyclic heteroaromatics that have been investigated for antitubercular activity, such as the imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrimidines described in the literature . These related systems have demonstrated varying degrees of biological activity depending on the specific arrangement of heteroatoms and substituent patterns.
Theoretical Physical Properties
Based on structural similarities to other fused heterocyclic compounds, 5,6-Dimethylfuro[2,3-b]pyridine likely exhibits the following physical properties:
Property | Predicted Value | Basis for Prediction |
---|---|---|
Physical State | Crystalline solid | Typical for similar fused heterocycles |
Molecular Weight | 173.21 g/mol | Calculated from molecular formula (C10H9NO) |
Solubility | Moderately soluble in organic solvents; limited water solubility | Based on similar fused heterocyclic systems |
Log P | ~2.0-2.5 | Estimated based on structural components |
pKa | ~4-5 (for pyridine nitrogen) | Based on similar pyridine-containing systems |
UV Absorption | λmax likely between 260-320 nm | Common for fused heterocyclic systems |
These theoretical properties suggest that 5,6-Dimethylfuro[2,3-b]pyridine would display characteristics favorable for drug development, including moderate lipophilicity and the potential for hydrogen bonding interactions.
Synthetic Approaches
Step | Reaction Type | Starting Material | Conditions | Expected Product |
---|---|---|---|---|
1 | Functionalization | 3-Hydroxy-5,6-dimethylpyridine | Halogenation at C2 | 2-Halo-3-hydroxy-5,6-dimethylpyridine |
2 | Cross-coupling | Product from Step 1 | Sonogashira coupling with terminal alkyne | 2-Alkynyl-3-hydroxy-5,6-dimethylpyridine |
3 | Cyclization | Product from Step 2 | Base-catalyzed or metal-mediated cyclization | 5,6-Dimethylfuro[2,3-b]pyridine |
This proposed route draws inspiration from established methods for constructing similar heterocyclic systems but would require optimization for the specific target compound.
Structure-Activity Relationship Considerations
Research on related 5,6-fused bicyclic systems has revealed that the biological activity of these compounds is highly dependent on the specific arrangement of heteroatoms and substitution patterns. For instance, the imidazo[1,2-a]pyridine-3-carboxamide scaffold demonstrates significantly higher potency than the corresponding 2-carboxamide isomer (MICs of 0.2 and 70 μM, respectively) . This suggests that the precise positioning of functional groups is critical for biological activity.
The presence of methyl groups at positions 5 and 6 in 5,6-Dimethylfuro[2,3-b]pyridine may influence its biological properties by:
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Enhancing lipophilicity, potentially improving cell membrane permeability
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Creating favorable hydrophobic interactions with target binding sites
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Altering the electronic distribution across the heterocyclic system
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Providing steric effects that could influence the molecular conformation
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